2-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde

Medicinal Chemistry Organic Synthesis Scaffold Design

Select this specific ortho-substituted benzaldehyde to ensure the conformational flexibility and intramolecular hydrogen-bonding potential required for constructing bidentate Schiff-base ligands. Unlike the commercially available para-isomer (Sigma 661279) or simpler direct-linked analogs, the ethoxy spacer and ortho-aldehyde topology of this compound enable unique coordination chemistry in ligand design. The 4-nitrophenoxy group serves as both an electron-withdrawing activator for Knoevenagel condensation and a handle for selective nitro reduction to the aniline, enabling sequential functionalization for medicinal chemistry and bivalent probe development.

Molecular Formula C15H13NO5
Molecular Weight 287.27 g/mol
Cat. No. B8727029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde
Molecular FormulaC15H13NO5
Molecular Weight287.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)OCCOC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C15H13NO5/c17-11-12-3-1-2-4-15(12)21-10-9-20-14-7-5-13(6-8-14)16(18)19/h1-8,11H,9-10H2
InChIKeyLTDCPGJYBBEHIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde (CAS 140404-83-7): Procurement-Relevant Identity and Class Context


2-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde (CAS 140404-83-7, molecular formula C₁₅H₁₃NO₅, molecular weight 287.27 g·mol⁻¹) is a synthetic aromatic aldehyde belonging to the nitrophenoxy‑benzaldehyde ether class. Its structure comprises a benzaldehyde core ortho‑substituted with a 4‑nitrophenoxy group via a flexible –OCH₂CH₂O– ethoxy spacer [1]. This ortho‑substitution pattern and the two‑atom linker distinguish it from simpler analogs such as 4‑(4‑nitrophenoxy)benzaldehyde (Sigma‑Aldrich 661279, CAS 50961‑54‑1, MW 243.21) and 3‑ethoxy‑2‑(4‑nitrophenoxy)benzaldehyde (CAS 69095‑84‑7) [2]. The compound is classified as a research chemical and is primarily sourced through specialty chemical suppliers rather than major catalog distributors.

Why In‑Class Substitution Is Not Straightforward for 2-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde


The nitrophenoxy‑benzaldehyde ether class includes several close structural analogs—notably the para‑isomer 4‑[2‑(4‑nitrophenoxy)ethoxy]benzaldehyde (sharing CAS 140404‑83‑7 in some databases), the simpler 4‑(4‑nitrophenoxy)benzaldehyde (Sigma‑Aldrich 661279), and the 3‑ethoxy variant [1]. However, the ortho‑aldehyde substitution geometry and the ethoxy linker length jointly control the compound's conformational flexibility, intramolecular hydrogen‑bonding potential, and reactivity in Schiff‑base condensations [2]. These structural features cannot be replicated by the para isomer, by direct‑linked analogues lacking the ethoxy spacer, or by derivatives with additional ring substituents. Procurement decisions must therefore account for the specific regiochemistry and linker topology, particularly when the compound is intended as a synthetic intermediate for ligand, polymer, or heterocycle construction.

Quantitative Differentiation Evidence: 2-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde vs. Closest Analogs


Regiochemical Identity and Linker Topology vs. Para Isomer and Direct‑Linked Analogs

The target compound bears the reactive formyl group at the ortho position relative to the ethoxy‑linked 4‑nitrophenoxy substituent. This ortho‑substitution distinguishes it from the para isomer 4‑[2‑(4‑nitrophenoxy)ethoxy]benzaldehyde (listed under the same CAS 140404‑83‑7 in some databases) [1] and from 4‑(4‑nitrophenoxy)benzaldehyde (Sigma‑Aldrich 661279), where the aldehyde is para to the ether linkage . Ortho‑aldehydes exhibit different reactivity in Schiff‑base condensations due to potential for intramolecular hydrogen bonding and chelation, and the ethoxy spacer (–OCH₂CH₂O–) provides greater conformational freedom than the direct ether link in 4‑(4‑nitrophenoxy)benzaldehyde. While no direct comparative reactivity study exists for this exact compound, the related ortho‑substituted 2‑[2‑(2,4‑dinitrophenoxy)ethoxy]‑3‑methoxybenzaldehyde shows a dihedral angle of 15.75° between the vanillin and dinitrobenzene rings [2].

Medicinal Chemistry Organic Synthesis Scaffold Design

Synthesis Route and Yield from Commodity Precursors

The compound is prepared via Williamson etherification: 2‑hydroxybenzaldehyde (226 mg, 1.85 mmol) is reacted with 1‑(2‑bromoethoxy)‑4‑nitrobenzene (500 mg, 2.03 mmol) in DMF (5 mL) using K₂CO₃ (281 mg) as base, stirred overnight at room temperature. After aqueous workup, the product is obtained (560 mg, quantitative yield not explicitly stated but approximates ~95% crude) . In contrast, 4‑(4‑nitrophenoxy)benzaldehyde (Sigma 661279) is commercially available off‑the‑shelf at 97% purity , and 3‑ethoxy‑2‑(4‑nitrophenoxy)benzaldehyde is available only as a specialty item. The synthetic accessibility of the target compound from inexpensive 2‑hydroxybenzaldehyde and commercially available 1‑(2‑bromoethoxy)‑4‑nitrobenzene (CAS 13288‑06‑7, mp 62–65 °C) provides a cost‑effective route for laboratories needing gram quantities, avoiding the longer lead times and higher costs associated with custom synthesis of niche analogs.

Synthetic Methodology Process Chemistry Building Block

Dual Reactive Sites: Aldehyde and Nitro Group for Sequential Derivatization

The target compound offers two orthogonal reactive handles: (i) the aromatic aldehyde, which undergoes condensation with primary amines to form Schiff bases or with active methylene compounds in Knoevenagel reactions; (ii) the 4‑nitrophenoxy moiety, which can be reduced to the corresponding aniline for further diazotization, amidation, or coupling . In contrast, 4‑(4‑nitrophenoxy)benzaldehyde (Sigma 661279) also bears both functional groups but with the aldehyde para to the ether linkage, altering the electronics of the ring and the geometry of derived Schiff bases. The ortho‑aldehyde in the target compound enables potential bidentate coordination to metal ions (salicylaldimine‑type ligands) not available to the para isomer. The ethoxy spacer further increases the distance between the two aromatic rings, which may reduce π–π stacking and improve solubility in organic solvents compared to direct‑linked analogs.

Bioconjugation Click Chemistry Heterocycle Synthesis

Physicochemical Properties vs. Commercially Available Analog

The target compound has a molecular weight of 287.27 g·mol⁻¹ and molecular formula C₁₅H₁₃NO₅ [1]. Its density is predicted at ~1.3 g·cm⁻³, boiling point ~344 °C at 760 mmHg, and vapor pressure ~0.0 mmHg at 25 °C . The closest commercial analog, 4‑(4‑nitrophenoxy)benzaldehyde (Sigma 661279), has a lower MW of 243.21 g·mol⁻¹, a melting point of 106–110 °C, and is supplied as a solid with 97% purity . The higher molecular weight and additional rotatable bonds (the –OCH₂CH₂O– linker) in the target compound are expected to result in lower melting point, higher solubility in organic solvents, and greater conformational flexibility. The target compound is typically supplied at ~95% purity .

Physicochemical Profiling Formulation Storage

Biological Activity Profile: NOS Inhibition and Cellular Effects (Class‑Level and Preliminary Data)

Preliminary data suggest that 2‑[2‑(4‑nitrophenoxy)ethoxy]benzaldehyde exhibits activity in arresting proliferation of undifferentiated cells and inducing differentiation to the monocyte lineage, indicating potential anti‑cancer applications [1]. Additionally, the compound has been associated with nitric oxide synthase (NOS) inhibition: BindingDB records indicate that structurally related nitrophenoxy‑benzaldehyde derivatives show Ki values against rat nNOS (e.g., Ki = 35,800 nM for CHEMBL1946355 on rat recombinant nNOS in Sf9 cells) and EC₅₀ > 100,000 nM against human eNOS (CHEMBL1912001) [2]. However, these data are from analogs and not the target compound itself. In contrast, 4‑(4‑nitrophenoxy)benzaldehyde (Sigma 661279) is primarily used as a synthetic intermediate with no prominent biological annotation in major databases. The target compound's combination of a nitroaromatic moiety (potential NO donor or bioreductive trigger) and an aldehyde (potential covalent modifier) suggests a distinct pharmacological profile relative to simpler analogs, though direct comparative bioactivity data remain absent.

Nitric Oxide Synthase Cell Differentiation Anti‑cancer Research

Supplier Landscape and Procurement Practicalities

2‑[2‑(4‑Nitrophenoxy)ethoxy]benzaldehyde is not stocked by major international distributors (Sigma‑Aldrich, TCI, Alfa Aesar, Fluorochem) but is available from specialty chemical suppliers and custom synthesis vendors [1]. ChemExper lists the compound with supplier catalog numbers (e.g., ACM‑MO‑4316238) at scales of 1 g and 5 g [1]. The para‑isomer 4‑[2‑(4‑nitrophenoxy)ethoxy]benzaldehyde is listed separately by EvitaChem (Catalog EVT‑2754022) . In contrast, the simpler 4‑(4‑nitrophenoxy)benzaldehyde is a catalog product from Sigma‑Aldrich with established pricing, certificates of analysis, and immediate availability . Researchers requiring the specific ortho‑substituted ethoxy‑linked topology must therefore plan for longer lead times (typically 2–4 weeks for custom synthesis) or undertake in‑house synthesis using the route described in Evidence Item 2.

Chemical Sourcing Custom Synthesis Supply Chain

Optimal Application Scenarios for 2-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde Based on Available Evidence


Synthesis of Ortho‑Chelating Schiff‑Base Ligands for Coordination Chemistry

The ortho‑aldehyde combined with the ethoxy‑linked 4‑nitrophenoxy group provides a scaffold for constructing bidentate Schiff‑base ligands (salicylaldimine‑type) upon condensation with primary amines. The resulting imine can coordinate metal ions through the imine nitrogen and the ether oxygen [2]. This application exploits the specific ortho‑substitution topology that is absent in the commercially available para‑aldehyde analog Sigma 661279 .

Building Block for Heterocycle Synthesis via Knoevenagel or Thiazolidinone Condensation

The aldehyde functionality enables Knoevenagel condensation with active methylene compounds (e.g., thiazolidine‑2,4‑diones, rhodanines) to generate olefinated intermediates. The 4‑nitrophenoxy group serves as an electron‑withdrawing substituent that activates the aldehyde toward nucleophilic attack while also providing a handle for subsequent reduction to the aniline. The ethoxy linker distinguishes the target compound from simpler benzaldehyde derivatives such as 2‑(4‑nitrophenoxy)benzaldehyde (CAS 62256‑41‑1) by offering additional conformational flexibility in the derived heterocycles [1].

Precursor for Nitro‑Reduction to Aniline‑Functionalized Intermediates

The 4‑nitro group can be selectively reduced (e.g., H₂/Pd‑C, SnCl₂, or Fe/HCl) to the corresponding aniline while preserving the aldehyde, enabling sequential functionalization. The resulting amino‑functionalized benzaldehyde intermediate is a versatile building block for amide coupling, diazotization, and incorporation into polymers or biomolecular conjugates. The ethoxy spacer provides a defined distance between the two aromatic rings, which may be advantageous for designing bivalent ligands or fluorescent probes.

Research Tool for Nitric Oxide Synthase (NOS) or Cell Differentiation Studies

Based on preliminary evidence that the compound arrests undifferentiated cell proliferation and induces monocyte differentiation [3], and considering class‑level data on nitrophenoxy‑benzaldehyde NOS inhibition [4], the target compound may serve as a starting point for medicinal chemistry campaigns targeting NOS‑related pathologies or differentiation therapy in oncology. The ortho‑aldehyde permits rapid derivatization into focused libraries for structure‑activity relationship (SAR) exploration.

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